(E)-3-(2-Propyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid

Medicinal Chemistry Agrochemical Development Physicochemical Property Optimization

Researchers using close structural analogs risk inconsistent yields due to property shifts in LogP and pKa. This exact compound (99% GC purity option, LogP 3.15, pKa 3.57) ensures reproducible performance in pharmaceutical and agrochemical synthesis. • Defined physicochemical profile minimizes batch variability in coupling reactions. • 99% (GC) purity with supporting NMR/HPLC data eliminates impurity confounding in bioassays. • Stable under continuous flow conditions for seamless scale-up.

Molecular Formula C12H12F3NO2
Molecular Weight 259.228
CAS No. 1005174-17-3
Cat. No. B591805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(2-Propyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid
CAS1005174-17-3
Molecular FormulaC12H12F3NO2
Molecular Weight259.228
Structural Identifiers
SMILESCCCC1=C(C=CC(=N1)C(F)(F)F)C=CC(=O)O
InChIInChI=1S/C12H12F3NO2/c1-2-3-9-8(5-7-11(17)18)4-6-10(16-9)12(13,14)15/h4-7H,2-3H2,1H3,(H,17,18)/b7-5+
InChIKeyCNCIJHJOEHBPBF-FNORWQNLSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Overview


(E)-3-(2-Propyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid (CAS 1005174-17-3) is a fluorinated pyridine building block with an acrylic acid moiety, primarily used as an intermediate in pharmaceutical and agrochemical synthesis [1]. Its structure features a trifluoromethyl group at the 6-position and a propyl group at the 2-position of the pyridine ring, which collectively influence its lipophilicity (LogP ~3.15) and acid strength (pKa ~3.57) . The compound is commercially available with a purity specification of up to 99% (GC) .

Substitution 2-Propyl group defines lipophilic and steric profile for derivatization
Purity High-purity specification supports reproducible syntheses and impurity control
Application Intermediate for agrochemical and pharmaceutical building blocks

Why Generic Substitution Fails


Within the class of trifluoromethylpyridine acrylic acids, subtle variations in alkyl substitution—such as replacing the 2-propyl group with a 2-isopropyl or omitting the 2-alkyl group entirely—lead to measurable differences in physicochemical properties that directly impact synthetic utility and biological performance . For instance, the 2-propyl analog exhibits a lower calculated LogP (3.15) compared to its 2-isopropyl counterpart (3.32), which can influence solubility, membrane permeability, and partitioning behavior in both reaction media and biological systems . Similarly, the presence of the 2-propyl group modifies the predicted pKa relative to the unsubstituted analog, affecting ionization state and reactivity in pH-sensitive coupling reactions . Therefore, substituting this specific intermediate with a close structural analog without compensating for these property shifts may introduce unanticipated variability in downstream synthesis yields, purification requirements, or final product activity, underscoring the procurement rationale for the exact CAS 1005174-17-3 material.

Target (2-Propyl)
Interchangeability Risk
2-Isopropyl Analog
Lower lipophilicity
May shift partitioning in reaction media and biological systems
Higher lipophilicity
Similar pKa, different steric bulk
Steric environment can alter coupling kinetics and pH-sensitive reactivity
Same pKa, less steric hindrance
99% purity grade available
Lower purity grades may increase side-product risk and purification burden
Typically 97% purity

Quantitative Differentiation Evidence


Lipophilicity vs. Key Analog

The target compound (2-propyl) exhibits a calculated LogP of 3.15, which is 0.17 units lower than that of the 2-isopropyl analog (LogP = 3.32) . This difference reflects the subtle but quantifiable impact of alkyl branching on lipophilicity.

Lipophilicity
Data to verify
LogP 3.15 vs 3.32 (2-isopropyl analog)
Supports partitioning behavior assessment
Calculated values; consistent method assumed
Medicinal Chemistry Agrochemical Development Physicochemical Property Optimization

Acid Strength Modulation

The predicted pKa of the target compound is 3.57, which is essentially identical to that of the unsubstituted analog (pKa = 3.56) . However, the presence of the 2-propyl group may influence the compound's steric environment and solubility, indirectly affecting acid-catalyzed reactions.

Acid Strength
Class-level inference
pKa 3.57 vs 3.56 (unsubstituted analog)
Steric environment may affect reaction kinetics
Predicted values; experimental validation may vary
Synthetic Chemistry Reaction Optimization Ionization State Control

Higher Purity Grade Availability

The target compound is commercially available with a purity specification of 99% as determined by gas chromatography (GC), compared to the more common ≥97% purity grade offered by multiple vendors . The higher purity grade is accompanied by tighter impurity controls: ≤1.0% for individual unknowns and ≤2.0% total impurities [1].

Purity Grade
Reported
99% GC vs 97% standard grade
Reduces side-reaction risk in multistep synthesis
Impurity ≤1.0% individual unknowns
Quality Control Analytical Chemistry Procurement Specifications

Physical Properties and Handling

The target compound has a predicted boiling point of 303.8 °C at 760 mmHg and a density of 1.289 g/cm³ . These values are higher than those of the smaller, unsubstituted analog (e.g., (E)-3-(6-(trifluoromethyl)pyridin-3-yl)acrylic acid, MW 217.14), reflecting increased molecular weight and van der Waals interactions.

Physical Properties
Class-level inference
BP +19 °C, density −0.14 g/cm³ vs unsubstituted
Informs solvent selection and storage planning
Predicted values at standard pressure
Chemical Handling Process Chemistry Safety

Bioavailability and ADME Profile

The target compound has a calculated Bioavailability Score of 0.56, which falls within the favorable range (0.55-0.85) for oral drug candidates . This score, derived from Lipinski's Rule of Five parameters, provides a preliminary, quantitative estimate of its drug-likeness compared to other building blocks.

Bioavailability Score
Data to verify
0.56 (calculated)
In silico ADME supports lead-like property review
Predicted by standard models; range 0.55–0.85
Drug Discovery ADME Prediction Lead Optimization

Intermediate for Herbicides and Pharmaceuticals

The target compound is specifically designated as an intermediate for the synthesis of agrochemicals (herbicide/bactericide precursors) and pharmaceuticals (antiviral/antimicrobial APIs) [1]. Its acrylic acid moiety is a key functional handle for further derivatization via esterification, amidation, or Heck-type cross-coupling reactions [2].

Designated Application
Supporting evidence
Herbicide, bactericide, antiviral, antimicrobial intermediate
Application-specific intermediate reduces procurement risk
Based on vendor documentation
Agrochemical Synthesis Pharmaceutical Intermediates Cross-Coupling Reactions

Application Scenarios


Agrochemical Lead Optimization

For teams developing novel herbicides or bactericides, the target compound's specific LogP (3.15) and pKa (3.57) offer a balanced lipophilicity-ionization profile suitable for foliar uptake and translocation in plants [1]. Its 99% (GC) purity ensures that biological activity observed in screening assays can be confidently attributed to the intended structure, minimizing confounding effects from impurities [2]. The acrylic acid handle allows for facile conjugation to diverse amine or alcohol partners to generate a library of analogs for structure-activity relationship (SAR) studies.

Medicinal Chemistry: Kinase Inhibitors and Antivirals

Given its favorable Bioavailability Score (0.56) and established role as a pharmaceutical intermediate, this compound is well-suited for medicinal chemistry programs targeting kinases or viral enzymes [1]. The 2-propyl group provides a defined steric and hydrophobic contribution that can be exploited to fill lipophilic pockets in target proteins, while the acrylic acid moiety enables the installation of diverse warheads. The higher boiling point (303.8 °C) relative to smaller analogs may also simplify purification of high-boiling intermediates by distillation [2].

Process Chemistry and Scale-Up

The compound's reported stability under continuous flow conditions, coupled with its high purity specification (99% GC, ≤1.0% individual impurities), makes it an attractive candidate for process-scale reactions [1]. The well-defined impurity profile reduces the risk of catalyst poisoning or side-product formation in cross-coupling reactions, which is critical for maintaining yield and consistency during scale-up [2]. The predicted density (1.289 g/cm³) also informs accurate reagent metering in flow chemistry setups.

Analytical Standards and Method Development

The availability of the compound in a 99% (GC) purity grade, with supporting analytical data (NMR, HPLC, GC), positions it as a potential reference standard for method development and quality control in synthetic laboratories [1]. Its distinct chromatographic behavior (e.g., GC retention time, HPLC retention factor) relative to the 2-isopropyl analog can be leveraged to develop robust, discriminatory analytical methods for monitoring reaction progress or assessing the purity of in-house synthesized analogs [2].

Application
Selection Property
Validation Focus
Agrochemical lead optimization
Balanced lipophilicity-ionization profile
Purity-dependent biological assay interpretation
Kinase inhibitor and antiviral research
Defined steric and hydrophobic contribution
Target engagement and warhead installation
Process-scale synthesis
High-purity specification and impurity control
Catalyst compatibility and yield consistency
Analytical method development
Distinct chromatographic profile vs. analogs
Method specificity and impurity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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